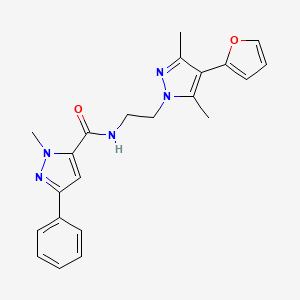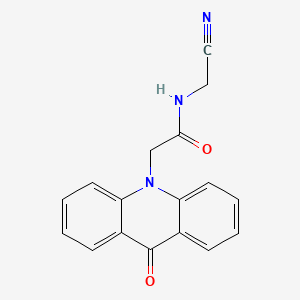
5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole, commonly referred to as 5-Br-MEE-T, is an organic compound that has been used for a variety of scientific applications. It is a heterocyclic compound containing a nitrogen atom and a bromine atom in the ring structure, and is a derivative of the tetrazole family. 5-Br-MEE-T is a colorless, crystalline solid that is stable under normal conditions and has a melting point of 175-177 °C. It has a wide range of applications in organic synthesis, biochemistry, and pharmacology, and is a useful tool for researchers in these areas.
Applications De Recherche Scientifique
Photodynamic Therapy
A study explored the synthesis and characterization of new zinc phthalocyanines substituted with 5-bromo-2-hydroxy-3-methoxybenzylidene derivatives, highlighting their potential for photodynamic therapy applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis
Another study focused on the use of brominated trihalomethylenones as precursors for synthesizing various pyrazole derivatives. These precursors facilitated the synthesis of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions, demonstrating the versatility of brominated compounds in organic synthesis (Martins et al., 2013).
Antitumor Activity
Research into hetero annulated carbazoles, including the synthesis of a novel 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, revealed its significant antitumor properties. This compound displayed selective growth inhibition on MCF-7 cell lines, suggesting its potential as a therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Propriétés
IUPAC Name |
5-bromo-1-(2-methoxyethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN4O/c1-10-3-2-9-4(5)6-7-8-9/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLJDGJSTBPIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

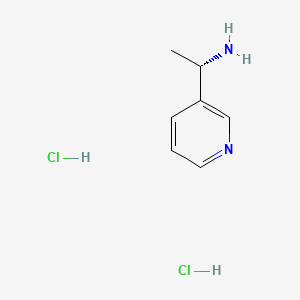
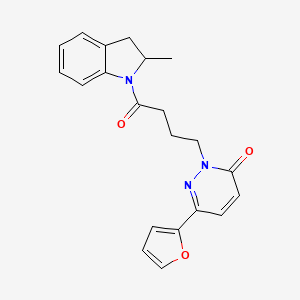
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978346.png)
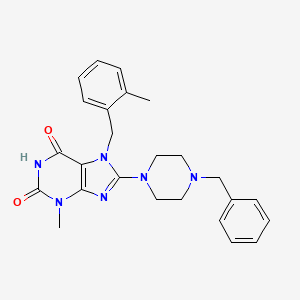
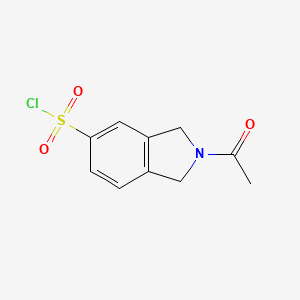
![7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2978351.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2978354.png)
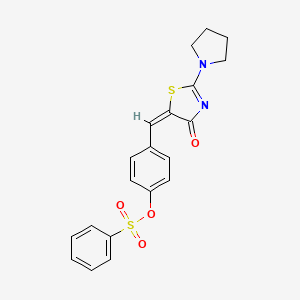
![2-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2978359.png)
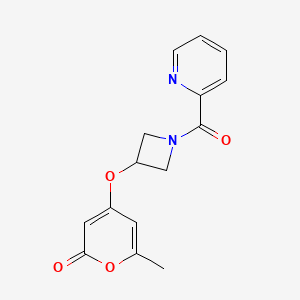
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2978361.png)
